Phosphine oxide, tris(2-chloro-2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is a chemical compound with the molecular formula C24H18Cl3OP and a molecular weight of 459.739 g/mol . This compound is part of the broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of phosphine oxide, tris(2-chloro-2-phenylethenyl)- typically involves the reaction of tris(2-chloro-2-phenylethenyl)phosphine with an oxidizing agent. One common method is the oxidation of the corresponding phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphine oxide, tris(2-chloro-2-phenylethenyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- can be compared with other similar compounds such as:
Tris(2-carbamoylmethoxyphenyl)phosphine oxide: Known for its use as a ligand in coordination chemistry and its ability to form strong complexes with metal ions.
Tris(2-hydroxyphenyl)phosphine oxide: Used in similar applications but with different reactivity and complexation properties.
Tris(2-pyridylmethoxy)phenylphosphine oxide: Notable for its coordination properties and use in synthesizing complexes with lanthanum and uranyl cations.
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is unique due to its specific substituents, which influence its reactivity and the types of complexes it can form.
Eigenschaften
CAS-Nummer |
20435-08-9 |
---|---|
Molekularformel |
C24H18Cl3OP |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
[2-bis(2-chloro-2-phenylethenyl)phosphoryl-1-chloroethenyl]benzene |
InChI |
InChI=1S/C24H18Cl3OP/c25-22(19-10-4-1-5-11-19)16-29(28,17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21/h1-18H |
InChI-Schlüssel |
ZGFJDJRXIZBZJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)C=C(C3=CC=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.